molecular formula C22H19N3O5 B608385 KS176

KS176

Numéro de catalogue: B608385
Poids moléculaire: 405.4 g/mol
Clé InChI: LTWQQWSXYYXVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KS176 est un composé organique synthétique connu pour son inhibition puissante et sélective de la protéine de résistance au cancer du sein (BCRP), également connue sous le nom de membre 2 de la sous-famille G de la cassette de liaison aux ATP (ABCG2). Cette protéine est un transporteur de médicaments multiples impliqué dans l'efflux de divers agents chimiothérapeutiques des cellules cancéreuses, contribuant à la résistance aux médicaments multiples. This compound n'a montré aucune activité inhibitrice contre d'autres transporteurs de médicaments multiples tels que la P-glycoprotéine (P-gp) ou la protéine 1 associée à la résistance aux médicaments multiples (MRP1) .

Analyse Biochimique

Biochemical Properties

KS176 interacts with the BCRP multidrug transporter, a protein that plays a significant role in drug resistance in cancer cells . The nature of this interaction is inhibitory, with this compound effectively blocking the function of the BCRP transporter .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the BCRP multidrug transporter. This can influence cell function by altering the cell’s ability to expel certain drugs, potentially increasing the effectiveness of chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the BCRP transporter and inhibiting its function . This prevents the transporter from expelling certain drugs from the cell, which can increase the cellular concentration of these drugs .

Temporal Effects in Laboratory Settings

The effects of this compound on the BCRP transporter are immediate upon administration and persist as long as the compound is present in the cell . Information on the long-term stability and degradation of this compound is not currently available.

Dosage Effects in Animal Models

Specific information on the dosage effects of this compound in animal models is not currently available. Given its role as a BCRP inhibitor, it is likely that its effects would be dose-dependent, with higher doses resulting in greater inhibition of the BCRP transporter .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. As a BCRP inhibitor, it could potentially affect the metabolism of any drugs that are substrates of this transporter .

Transport and Distribution

This compound is likely to be distributed throughout the body following administration, given its small molecular size and lipophilic nature . It may interact with various transporters and binding proteins, but specific details are not currently available.

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as a BCRP inhibitor, it is likely to be found wherever this transporter is present, including the plasma membrane and certain intracellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KS176 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Les étapes clés incluent:

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:

Analyse Des Réactions Chimiques

Types de réactions

KS176 subit diverses réactions chimiques, notamment:

Réactifs et conditions communs

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement ultérieurs .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au transporteur BCRP, inhibant sa fonction. Cette inhibition empêche l'efflux d'agents chimiothérapeutiques des cellules cancéreuses, augmentant ainsi leur concentration intracellulaire et améliorant leurs effets cytotoxiques. Les cibles moléculaires comprennent les domaines de liaison aux nucléotides de la BCRP, qui sont essentiels pour son activité ATPase et sa fonction de transport de médicaments .

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

KS176 specifically inhibits the BCRP multidrug transporter, which is instrumental in the efflux of chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance. The inhibitory activity of this compound has been quantified with IC50 values of 0.59 μM and 1.39 μM in different assays, indicating its potency against BCRP without affecting other transporters like P-glycoprotein or multidrug resistance-associated protein 1 (MRP1) .

A. Cancer Research

  • Multidrug Resistance Studies : this compound serves as a critical tool for investigating the mechanisms of drug resistance in cancer cells. By inhibiting BCRP, researchers can assess the impact on drug accumulation and efficacy in various cancer models.
  • Therapeutic Development : The compound is being explored as a potential therapeutic agent to enhance the effectiveness of existing chemotherapeutic drugs by preventing their efflux from cancer cells .

B. Drug Development

  • Formulation Studies : this compound is utilized in the formulation of new chemotherapeutic agents aimed at improving bioavailability and therapeutic outcomes by counteracting drug resistance mechanisms.
  • Drug-Drug Interaction Research : Its role as a BCRP inhibitor allows researchers to study interactions between different drugs that may be substrates for this transporter, aiding in the design of safer and more effective combination therapies .

Case Study 1: Overcoming Resistance in Breast Cancer

In a study focusing on breast cancer cell lines, this compound was shown to significantly increase the intracellular concentration of doxorubicin, a common chemotherapeutic agent. This effect was attributed to the inhibition of BCRP, leading to enhanced cytotoxicity against resistant cell lines .

Case Study 2: Impact on Pharmacokinetics

Research demonstrated that co-administration of this compound with various chemotherapeutics altered their pharmacokinetic profiles. For instance, when combined with gefitinib, an epidermal growth factor receptor inhibitor, this compound improved drug absorption and retention in tumor tissues .

Data Tables

Application AreaSpecific Use CaseOutcome/Impact
Cancer ResearchInhibition of drug effluxIncreased effectiveness of doxorubicin in resistant cells
Drug DevelopmentFormulation enhancementImproved bioavailability of chemotherapeutics
Drug-Drug InteractionStudy interactions with gefitinibEnhanced absorption and retention in tumors

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de KS176

This compound est unique en raison de sa haute sélectivité pour la BCRP sans affecter d'autres transporteurs de médicaments multiples comme la P-gp et la MRP1. Cette sélectivité en fait un outil précieux pour étudier les mécanismes spécifiques à la BCRP et pour développer des thérapies ciblées pour surmonter la résistance aux médicaments multiples dans le cancer .

Activité Biologique

KS176, chemically known as N-[4-(2-Hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, is a selective inhibitor of the breast cancer resistance protein (BCRP), a key multidrug transporter implicated in drug resistance in various cancers. This compound has garnered attention due to its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentrations.

This compound selectively inhibits BCRP with IC50 values of 0.59 μM and 1.39 μM in Pheophorbide A and Hoechst 33342 assays, respectively . Importantly, it does not exhibit inhibitory activity against P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1), which positions it as a promising candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Pharmacological Profile

The pharmacological profile of this compound indicates its specificity towards BCRP, making it an invaluable tool in research focused on multidrug resistance. The following table summarizes its biological activity compared to other known inhibitors:

CompoundTargetIC50 (μM)Notes
This compoundBCRP0.59Selective inhibitor, no effect on P-gp or MRP1
Ko143BCRP0.05Potent but less selective
VerapamilP-gp5.0Non-selective, affects multiple transporters

Study on Combination Therapies

A significant study investigated the effects of this compound in combination with various chemotherapeutics. The research demonstrated that this compound significantly increased the accumulation of doxorubicin in BCRP-expressing cancer cells, leading to enhanced cytotoxicity compared to doxorubicin alone. This finding underscores the potential of this compound in improving treatment outcomes for patients with BCRP-mediated drug resistance.

Clinical Implications

In a clinical context, this compound may be particularly beneficial for treating breast cancer and other malignancies where BCRP plays a crucial role in mediating drug resistance. The selective inhibition of BCRP could allow for lower doses of chemotherapeutics while maintaining efficacy, potentially reducing side effects associated with higher dosages.

Future Research Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo. Studies are being designed to assess its safety profile and optimal dosing regimens when used in conjunction with standard chemotherapeutic agents.

Propriétés

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.